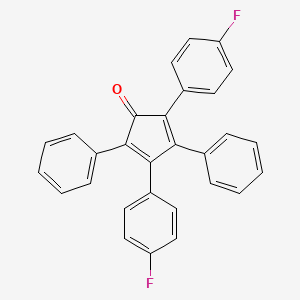
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one is a complex organic compound characterized by its unique structure, which includes two fluorophenyl groups and two phenyl groups attached to a cyclopentadienone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one typically involves the reaction of 4-fluorobenzaldehyde with benzil in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired cyclopentadienone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or hydroxylated cyclopentadienones .
Aplicaciones Científicas De Investigación
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism by which 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one exerts its effects is primarily through interactions with biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-fluorophenyl)methanol: A related compound with two fluorophenyl groups attached to a methanol core.
4,4’-Difluorobenzhydrol: Another similar compound with a diphenylmethanol structure and fluorine substitutions.
Uniqueness
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one is unique due to its cyclopentadienone core, which imparts distinct chemical and physical properties. This structure allows for diverse chemical modifications and applications, setting it apart from simpler fluorophenyl derivatives .
Propiedades
Número CAS |
22818-67-3 |
|---|---|
Fórmula molecular |
C29H18F2O |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
2,4-bis(4-fluorophenyl)-3,5-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C29H18F2O/c30-23-15-11-21(12-16-23)26-25(19-7-3-1-4-8-19)28(22-13-17-24(31)18-14-22)29(32)27(26)20-9-5-2-6-10-20/h1-18H |
Clave InChI |
NFAWCRKNAGTMLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


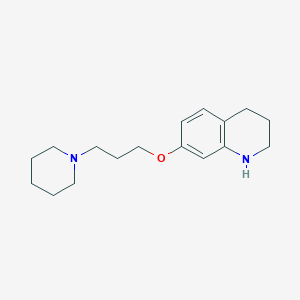

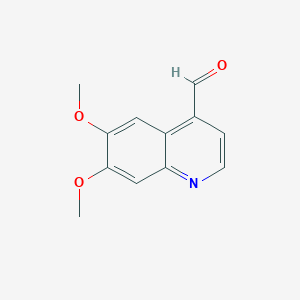
![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
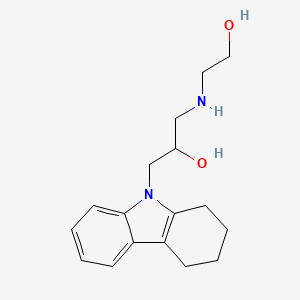
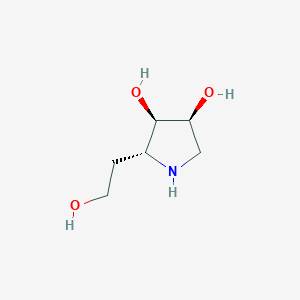


![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
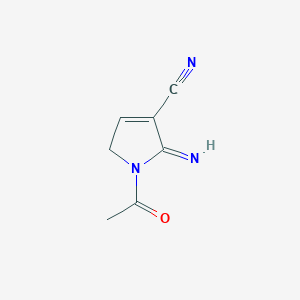
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854530.png)
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
